tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZXBMLQEHSJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative containing an aminoethyl group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or amides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper (Cu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield amides, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of carbamate derivatives with biological macromolecules such as proteins and nucleic acids. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aminoethyl group may also participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is a chemical compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Structural Features : The compound features a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain, which contribute to its biological interactions and reactivity patterns.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydrogen Bonding and Electrostatic Interactions : The aminoethyl group may engage in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function.
- pH Modulation : The compound acts as a non-ionic organic buffering agent, maintaining pH levels within biological systems, particularly in cell cultures where a pH range of 6 to 8.5 is required.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects due to its structural similarities with neuroactive compounds. This opens avenues for research into its potential applications in neurodegenerative diseases.
Interaction with Biological Targets
The compound has been shown to interact with neurotransmission-related targets, making it valuable for studying cellular responses to various stimuli. Further elucidation of these interactions is necessary to fully understand its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Characterization : Research has demonstrated effective synthetic methods for producing this compound with high yields and purity levels suitable for research applications.
-
Comparative Analysis : A comparative study highlighted the unique properties of this compound against structurally similar compounds, such as:
This table illustrates how the specific combination of functional groups in this compound may confer unique biological properties not found in other derivatives.
Compound Name Chemical Formula Notable Features Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate C₁₀H₂₀N₂O₂ Contains an aminomethyl group instead of aminoethyl Tert-butyl (trans-3-aminocyclobutyl)carbamate C₉H₁₈N₂O₂ Similar structure but lacks aminoethyl functionality Tert-butyl (2-aminoethyl)(ethyl)carbamate C₉H₁₈N₂O₂ Features an ethyl group instead of cyclobutyl - Pharmacological Studies : In vitro studies have indicated that the compound can modulate enzyme activity, suggesting potential applications in drug development aimed at targeting specific pathways involved in disease processes.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate?
The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of a cyclobutylamine derivative. A standard method includes reacting 3-(2-aminoethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . Alternative routes may employ palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the aminoethyl group before Boc protection . Reaction purity is monitored via TLC or HPLC, with yields optimized by controlling stoichiometry and solvent polarity.
Q. How can researchers characterize the structural integrity of this compound?
Key characterization techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutyl ring geometry, Boc group presence, and aminoethyl chain connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Infrared (IR) spectroscopy : Detection of carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Cross-validation with X-ray crystallography is recommended if crystalline derivatives are available .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C in dry, dark conditions. Avoid exposure to:
- Strong acids/bases : Hydrolysis of the carbamate group occurs at extreme pH .
- Oxidizing agents : The aminoethyl chain may undergo undesired oxidation .
Decomposition products can be identified via LC-MS, with stability studies conducted at varying temperatures/pH .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aminoethyl chain introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance Boc protection kinetics .
- Temperature control : Gradual warming (0°C → RT) minimizes side reactions like cyclobutyl ring strain release .
Yield optimization data from small-scale trials should be scaled using kinetic modeling .
Q. How should researchers resolve contradictory spectroscopic data during characterization?
- Multi-technique validation : Combine NMR, IR, and MS to confirm functional groups. For example, ambiguous NH signals in NMR can be corroborated by IR absorption .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify aminoethyl chain assignments in complex spectra .
- Computational modeling : DFT calculations predict NMR chemical shifts and optimize 3D conformations .
Q. What methodologies are used to evaluate the compound’s biological activity?
- Enzyme inhibition assays : Test interactions with amino acid decarboxylases or proteases using fluorescence-based kinetic assays .
- Molecular docking : Simulate binding to cyclin-dependent kinases (CDKs) or GPCRs using software like AutoDock .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C-Boc group) to track intracellular distribution .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict carbamate stability under thermal stress .
- Molecular dynamics (MD) : Simulate solvation effects on cyclobutyl ring conformation in aqueous/organic media .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutyl ring) with biological activity .
Q. What strategies address regioselectivity challenges in functionalizing the cyclobutyl ring?
- Directing groups : Install temporary protecting groups (e.g., silyl ethers) to steer electrophilic substitutions to the 3-position .
- Steric control : Use bulky reagents (e.g., LDA) to favor aminoethyl chain addition at less hindered sites .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through rapid heating .
Q. How do pH and solvent polarity influence the compound’s stability in biological assays?
- pH-dependent hydrolysis : Carbamate cleavage accelerates under acidic conditions (pH < 4) or with esterase enzymes .
- Solvent effects : DMSO stabilizes the compound via H-bonding with the carbamate carbonyl, while THF may induce ring strain .
Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% RH) are critical for assay design .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate diastereomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control cyclobutyl stereochemistry .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
